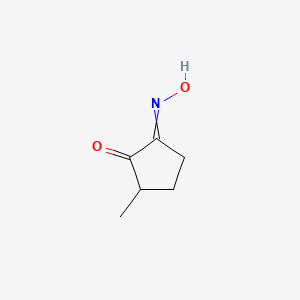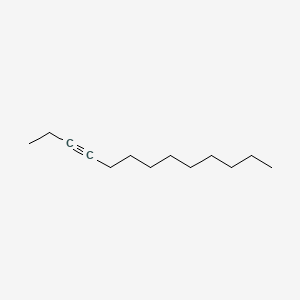![molecular formula C21H27NO3 B14615579 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol](/img/structure/B14615579.png)
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol is an organic compound with a complex structure that includes both phenolic and imidoyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol typically involves multiple steps, starting with the preparation of the phenolic and imidoyl precursors. One common method involves the reaction of 5-octoxyphenol with phenyl isocyanate under controlled conditions to form the intermediate compound. This intermediate is then subjected to hydrolysis to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidoyl group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated phenols and other substituted aromatic compounds.
科学的研究の応用
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol involves its interaction with specific molecular targets. The phenolic group can interact with enzymes and proteins, potentially inhibiting their activity. The imidoyl group can form hydrogen bonds with biological molecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-methoxyphenol
- 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-ethoxyphenol
- 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-butoxyphenol
Uniqueness
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol is unique due to its longer alkoxy chain, which can influence its solubility, reactivity, and interaction with biological molecules. This structural variation can result in different biological activities and applications compared to its shorter-chain analogs.
特性
分子式 |
C21H27NO3 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol |
InChI |
InChI=1S/C21H27NO3/c1-2-3-4-5-6-10-15-25-18-13-14-19(20(23)16-18)21(22-24)17-11-8-7-9-12-17/h7-9,11-14,16,23-24H,2-6,10,15H2,1H3/b22-21+ |
InChIキー |
VHUGQGIEGZEECK-QURGRASLSA-N |
異性体SMILES |
CCCCCCCCOC1=CC(=C(C=C1)/C(=N/O)/C2=CC=CC=C2)O |
正規SMILES |
CCCCCCCCOC1=CC(=C(C=C1)C(=NO)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole](/img/structure/B14615497.png)
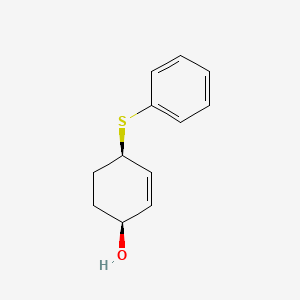
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
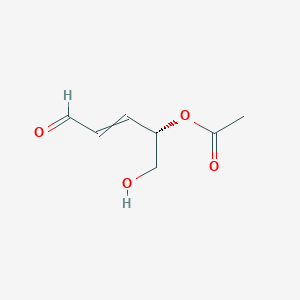
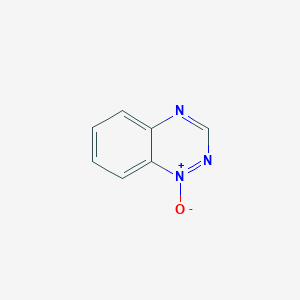
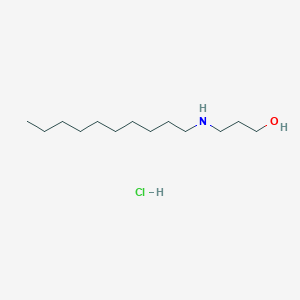
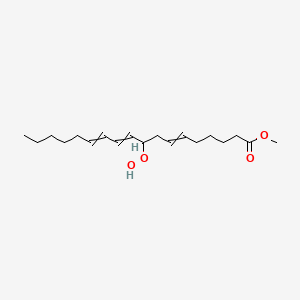
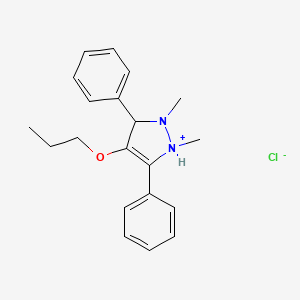
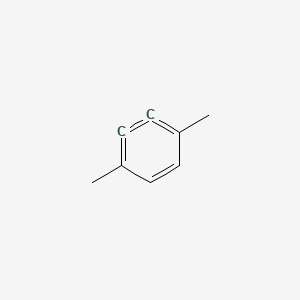

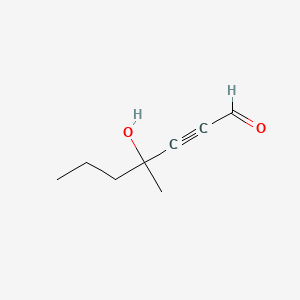
![3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B14615564.png)
